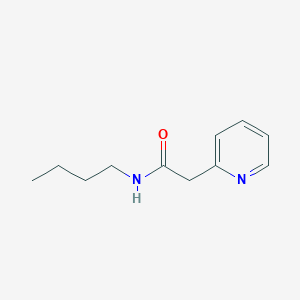

N-Butyl-2-(pyridin-2-YL)acetamide

Description

Properties

CAS No. |

806619-17-0 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-butyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C11H16N2O/c1-2-3-7-13-11(14)9-10-6-4-5-8-12-10/h4-6,8H,2-3,7,9H2,1H3,(H,13,14) |

InChI Key |

LTVQBQWNOXXFQH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation Protocol

The most straightforward method involves reacting n-butylamine with 2-(pyridin-2-yl)acetyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Typical conditions involve anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours.

Procedure :

- Dissolve 2-(pyridin-2-yl)acetic acid (1.0 eq) in thionyl chloride (SOCl₂, 3.0 eq) and reflux for 2 hours to generate the acyl chloride.

- Cool the mixture, evaporate excess SOCl₂ under reduced pressure, and dissolve the residue in DCM.

- Add n-butylamine (1.2 eq) and TEA (2.5 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours, then wash with aqueous NaHCO₃ and brine.

- Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield N-butyl-2-(pyridin-2-yl)acetamide.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Reaction Time | 12–14 hours |

| Purity (HPLC) | >95% |

This method is favored for its simplicity but requires stringent moisture control due to the reactivity of acid chlorides.

Carbodiimide-Mediated Coupling of 2-(Pyridin-2-yl)acetic Acid with n-Butylamine

EDCI/HOBt Activation

A more controlled approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method minimizes racemization and side reactions, making it suitable for sensitive substrates.

Procedure :

- Dissolve 2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM.

- Add EDCI (1.5 eq), HOBt (1.2 eq), and n-butylamine (1.3 eq).

- Stir at 25°C for 12–18 hours under nitrogen.

- Quench with water, extract with ethyl acetate, and purify via preparative HPLC.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–89% |

| Reaction Time | 18 hours |

| Solvent System | DCM |

This protocol is advantageous for its high yields and compatibility with acid-labile functional groups.

Oxidative Amidation via C–C Bond Cleavage

I₂/TBHP-Promoted Reaction

A metal-free method employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) to cleave C–C bonds in α-bromoketones, enabling direct amidation with n-butylamine.

Procedure :

- Mix α-bromo-2-(pyridin-2-yl)acetophenone (1.0 eq) with n-butylamine (2.0 eq) in toluene.

- Add I₂ (0.5 eq) and TBHP (2.0 eq) and heat at 70°C for 6 hours.

- Extract with ethyl acetate, wash with Na₂S₂O₃, and concentrate.

- Purify via flash chromatography (hexane/ethyl acetate, 4:1).

Mechanistic Insight :

The reaction proceeds through radical intermediates, where TBHP generates tert-butoxy radicals that abstract hydrogen from the α-bromoketone. Subsequent C–C cleavage forms an acyl radical, which couples with n-butylamine to yield the acetamide.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Reaction Time | 6 hours |

| Temperature | 70°C |

Reductive Amination of Pyridin-2-ylacetaldehyde

Sodium Cyanoborohydride Protocol

Though not directly cited in the provided sources, reductive amination represents a plausible alternative. Pyridin-2-ylacetaldehyde is condensed with n-butylamine in the presence of NaBH₃CN to form the acetamide.

Procedure :

- Dissolve pyridin-2-ylacetaldehyde (1.0 eq) and n-butylamine (1.5 eq) in methanol.

- Add NaBH₃CN (1.2 eq) and stir at 25°C for 24 hours.

- Acidify with HCl, extract with DCM, and neutralize with NaHCO₃.

- Purify via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–68% |

| Reaction Time | 24 hours |

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Cost Efficiency | Scalability | Purification Complexity |

|---|---|---|---|---|

| Direct Acylation | 72–78 | Moderate | High | Medium |

| EDCI Coupling | 85–89 | High | Medium | High |

| Oxidative Amidation | 65–70 | Low | Low | Medium |

| Reductive Amination | 60–68 | Moderate | Medium | Medium |

The EDCI-mediated coupling offers the highest yield but requires expensive reagents. Direct acylation balances cost and yield, making it ideal for industrial-scale production. Oxidative amidation is notable for its metal-free conditions but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The pyridin-2-yl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under appropriate conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the pyridin-2-yl group.

Scientific Research Applications

N-Butyl-2-(pyridin-2-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-2-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring or acetamide nitrogen significantly influence solubility, stability, and reactivity. Key analogs include:

In contrast, hydroxyl or cyano substituents (e.g., N-(2-hydroxypyridin-3-yl)acetamide) improve solubility via hydrogen bonding .

Coordination Chemistry

Pyridin-2-yl acetamides often act as ligands in metal complexes. For example:

- N-(pyridin-2-yl)acetamide forms stable copper(II) complexes with trans-Cu(LL)₂(anion)₂ geometry, though hydrogen bonding to the non-coordinating pyridine nitrogen is absent .

- 2-cyano-N-(pyridin-2-yl)acetamide coordinates with Cd(II) via the pyridine nitrogen and carbonyl oxygen, as confirmed by FT-IR .

The bulky butyl group in this compound may sterically hinder metal coordination compared to smaller analogs, limiting its use in catalysis or materials science.

ADMET Predictions

In silico studies on analogs like N-(3,4-dimethoxyphenyl)-2-...acetamide suggest that substituents critically impact pharmacokinetics. The butyl group in this compound may:

- Increase lipophilicity : Favorable for absorption but may elevate toxicity risks.

- Reduce solubility : Could limit oral bioavailability unless formulated with enhancers.

- Affect metabolic stability : The butyl chain may undergo oxidative metabolism, producing reactive intermediates .

Bioactivity

Pyridin-2-yl acetamides exhibit diverse bioactivities:

- Antimicrobial : Halogenated analogs (e.g., bromine-substituted) show enhanced activity due to electrophilic properties .

- Analgesic: Acetamide derivatives like Tylenol (paracetamol) highlight the pharmacophore’s relevance .

This compound’s bioactivity remains unexplored but could be hypothesized based on its lipophilicity and structural similarity to known bioactive compounds.

Structural and Crystallographic Insights

Crystal structures of related compounds (e.g., spirocyclic N-butyl acetamides) reveal:

- Monoclinic systems: Common space group P21/c with Z = 4 .

- Hydrogen-bonding networks : Stabilized by acetamide N–H and pyridine N interactions, though steric bulk from the butyl group may disrupt these networks .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-Butyl-2-(pyridin-2-YL)acetamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as substitution, reduction, and condensation. For example, a substitution reaction under alkaline conditions (e.g., K₂CO₃ in DMF) can couple pyridine derivatives with halogenated intermediates. Reduction using iron powder in acidic media (e.g., HCl) yields the aniline intermediate, followed by condensation with cyanoacetic acid using condensing agents like DCC (N,N'-dicyclohexylcarbodiimide). Purity is ensured via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyridine ring vibrations).

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm).

- Elemental analysis : Validates empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 2–8°C. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency protocols include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion .

Advanced Questions

Q. How can mechanistic insights into the difluoromethylation of this compound derivatives be obtained?

- Methodological Answer : Difluoromethylation using sodium chlorodifluoroacetate as a carbene source can be studied via kinetic isotope effects (KIEs) and DFT calculations. Reaction monitoring via LC-MS identifies intermediates. Control experiments (e.g., radical traps like TEMPO) differentiate between radical vs. ionic pathways .

Q. What experimental strategies address contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer : Standardize assay conditions (pH, temperature, substrate concentration) and validate using orthogonal methods (e.g., fluorescence polarization vs. calorimetry). Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition. Replicate studies in multiple cell lines to assess specificity .

Q. How does this compound modulate oxidative stress pathways in cellular models?

- Methodological Answer : Use ROS/RNS probes (e.g., DCFH-DA) in live-cell imaging. Knockdown/overexpression studies (siRNA/CRISPR) identify target genes (e.g., Nrf2, SOD1). Metabolomic profiling (GC-MS/LC-MS) tracks changes in glutathione and NADPH levels. Dose-dependent effects are quantified via EC₅₀/LC₅₀ values in animal models .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement. Crystals are grown via slow evaporation (e.g., dichloromethane/hexane). Hydrogen bonding and π-π stacking interactions are analyzed using Mercury software. Twinning and disorder are addressed via PLATON checks .

Q. How can computational modeling predict the pharmacokinetics of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate bioavailability, BBB penetration, and metabolic stability. MD simulations (GROMACS) assess binding stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.